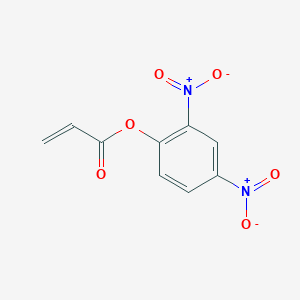
2,4-Dinitrophenyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl prop-2-enoate is an organic compound belonging to the class of dinitrophenols. It is characterized by the presence of two nitro groups attached to a phenyl ring and a prop-2-enoate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl prop-2-enoate typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by esterification with prop-2-enoic acid. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, while the esterification reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrophenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4-Dinitrophenyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent for the detection of carbonyl compounds in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pesticides, and explosives
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl prop-2-enoate involves its ability to act as a protonophore, disrupting the proton gradient across biological membranes. This leads to the collapse of the proton motive force, affecting ATP synthesis and energy production in cells. The compound targets mitochondrial membranes, leading to uncoupling of oxidative phosphorylation .
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares similar structural features but lacks the prop-2-enoate group.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.
Uniqueness: 2,4-Dinitrophenyl prop-2-enoate is unique due to its specific ester group, which imparts distinct chemical reactivity and applications compared to other dinitrophenol derivatives. Its ability to undergo esterification and participate in various chemical reactions makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
62599-74-0 |
|---|---|
Molecular Formula |
C9H6N2O6 |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H6N2O6/c1-2-9(12)17-8-4-3-6(10(13)14)5-7(8)11(15)16/h2-5H,1H2 |
InChI Key |
RKJGQMJOEDIVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















